molecular formula C7H10N2O2 B1308998 3-Propyl-1H-pyrazole-4-carboxylic acid CAS No. 1007541-75-4

3-Propyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1308998
M. Wt: 154.17 g/mol
InChI Key: TTYBHHWZZJPNFA-UHFFFAOYSA-N
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Description

“3-Propyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1007541-75-4 . It has a molecular weight of 154.17 . The IUPAC name for this compound is the same as the common name . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-Propyl-1H-pyrazole-4-carboxylic acid”, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for “3-Propyl-1H-pyrazole-4-carboxylic acid” is 1S/C7H10N2O2/c1-2-3-6-5(7(10)11)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11) .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization .


Physical And Chemical Properties Analysis

“3-Propyl-1H-pyrazole-4-carboxylic acid” is a solid at room temperature . It has a molecular weight of 154.17 .

Scientific Research Applications

Synthesis and Characterization

  • 3-Propyl-1H-pyrazole-4-carboxylic acid derivatives are used in various synthesis processes. For example, the 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and esters through reaction with alcohols or N-nucleophiles, demonstrating its versatility in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Catalysis and Chemical Reactions

  • This compound is instrumental in forming various chemically interesting structures. In one study, it was utilized to synthesize novel azides and triazoles, showcasing its potential in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Coordination Chemistry

  • In coordination chemistry, pyrazole-dicarboxylate acid derivatives of 3-Propyl-1H-pyrazole-4-carboxylic acid have been used to form mononuclear CuII/CoII coordination complexes, demonstrating the compound's utility in creating complex molecular structures (Radi et al., 2015).

Optical and Material Science Applications

  • Some derivatives of 3-Propyl-1H-pyrazole-4-carboxylic acid show potential in optical limiting applications, indicating its importance in the field of material sciences and photophysics (Chandrakantha et al., 2013).

Future Directions

The future directions of “3-Propyl-1H-pyrazole-4-carboxylic acid” and other pyrazole derivatives could involve further exploration of their physiological and pharmacological activities . This could potentially lead to the discovery of new drugs .

properties

IUPAC Name

5-propyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-6-5(7(10)11)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYBHHWZZJPNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424413
Record name 3-Propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-1H-pyrazole-4-carboxylic acid

CAS RN

1007541-75-4
Record name 3-Propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-propyl-1H-pyrazole-4-carboxylic acid
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